potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-(2-butylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.K/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17;/h4-7H,2-3,8-9H2,1H3,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPDFTNXNDXNKV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15KN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate typically involves the reaction of 2-butyl-1H-1,3-benzodiazole with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 270.373 g/mol. This compound, featuring a benzodiazole ring, is known for its pharmacological properties, especially in medicinal chemistry. The butyl group enhances its lipophilicity, which can affect its biological activity and solubility in organic solvents.
Potential Applications
This compound has several potential applications, especially in pharmaceutical development as a potassium channel inhibitor for treating cardiac diseases and other conditions related to potassium ion dysregulation. The benzodiazole moiety is associated with anti-inflammatory and anti-tumor activities.
Scientific Research Applications
- Potassium Channel Inhibition Research indicates that this compound may act as a potassium channel inhibitor, making it useful in treating cardiac diseases and conditions related to potassium ion dysregulation.
- Interaction Studies Interaction studies are vital for understanding the mechanism of action and potential side effects of this compound. Preliminary findings suggest that it may modulate ion channel activity, leading to varied physiological responses depending on concentration and cellular context.
- Pharmaceutical Development this compound is significant in synthesizing derivatives or modifying the compound for specific applications in pharmaceuticals or materials science.
Structural Similarity and Unique Properties
This compound shares structural similarities with benzimidazole derivatives and other benzodiazole-based compounds. The uniqueness of this compound lies in its specific butyl side chain, influencing its physical properties and biological interactions, setting it apart from other benzimidazole derivatives.
Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Potassium 2-(trifluoromethyl)-1H-benzimidazole | Contains trifluoromethyl group | Enhanced lipophilicity and potential for higher biological activity |
| Potassium 2-(5-fluoro-1H-benzimidazol-2-yl)acetonitrile | Fluorine substitution | May exhibit different pharmacodynamics due to fluorine's electronegativity |
| Potassium 2-(benzimidazol-2-yl)acetate | Lacks butyl group | Simpler structure may lead to different solubility and reactivity profiles |
Mechanism of Action
The mechanism of action of potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Ethyl vs. Butyl Substituents
- Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate (CAS: 242.32 g/mol, purity: 95%) shares the same core structure but replaces the butyl group with an ethyl substituent. This compound is marketed as a building block for organic synthesis .
- Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate (estimated molecular weight: ~270 g/mol) has a longer alkyl chain, which increases lipophilicity. This property may improve membrane permeability but reduce solubility in polar solvents.
Trifluoromethyl Substituent
- Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS: 1011414-21-3, MW: 282.26 g/mol) introduces a trifluoromethyl group at the 2-position. The electronegative fluorine atoms enhance metabolic stability and alter electronic properties, making this derivative suitable for medicinal chemistry applications .
Counterion Variations
- Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (CAS: 68392-61-0, MW: 198.2 g/mol, purity: ≥95%) replaces potassium with sodium. This compound is discontinued but was historically used in laboratory settings .
Functional Group Modifications
- Ethyl 2-(1H-1,3-benzimidazol-2-yl)acetate (CAS: 14741-71-0, MW: 204.22 g/mol) features an ester group instead of a carboxylate salt. The ester moiety increases lipophilicity and reactivity, enabling use as a synthetic intermediate .
- 2-(1H-1,3-Benzodiazol-1-yl)acetonitrile (CAS: sc-334637, MW: 169.19 g/mol) incorporates a nitrile group, enhancing dipole interactions and reactivity in cross-coupling reactions. This compound is valued in catalysis and materials science .
Telmisartan: A Clinically Relevant Analog
Telmisartan (C33H30N4O2, MW: 514.63 g/mol) is a structurally complex benzodiazol derivative used as an angiotensin II receptor blocker. While this compound lacks Telmisartan’s extended aromatic system and propyl/methyl substituents, it may serve as a precursor in synthesizing similar pharmacophores .
Physicochemical and Structural Data
Table 1: Comparative Properties of Benzodiazol Acetate Derivatives
Research Methodologies
Crystallographic tools like the SHELX program suite (e.g., SHELXL, SHELXT) are widely used for structural determination of benzodiazol derivatives, enabling precise analysis of bond lengths, angles, and packing arrangements .
Biological Activity
Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is C₁₃H₁₅KN₂O₂, with a molecular weight of approximately 270.373 g/mol. The compound features a benzodiazole ring, which is associated with various pharmacological properties, particularly as a potassium channel inhibitor. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and case studies.
This compound primarily functions as a potassium channel inhibitor . This property suggests its utility in treating conditions related to potassium ion dysregulation, such as cardiac diseases. The benzodiazole moiety is linked to various pharmacological effects, including anti-inflammatory and anti-tumor activities .
Pharmacological Properties
Research indicates that this compound may modulate ion channel activity, leading to varied physiological responses depending on concentration and cellular context. Interaction studies have shown its binding affinity to potassium channels and other cellular targets, critical for understanding its mechanism of action and potential side effects .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific side chain (butyl group), which influences both its physical properties and biological interactions compared to other benzimidazole derivatives. Below is a comparison table of similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Potassium 2-(trifluoromethyl)-1H-benzimidazole | Contains trifluoromethyl group | Enhanced lipophilicity and potential for higher activity |
| Potassium 2-(5-fluoro-1H-benzimidazol-2-yl)acetonitrile | Fluorine substitution | Different pharmacodynamics due to fluorine's electronegativity |
| Potassium 2-(benzimidazol-2-yl)acetate | Lacks butyl group | Simpler structure may lead to different solubility |
Clinical Applications
The compound's role as a potassium channel inhibitor positions it as a candidate for therapeutic applications in cardiac arrhythmias and other related disorders. The modulation of potassium channels can influence cardiac action potentials, thereby providing a mechanism for therapeutic intervention in conditions like atrial fibrillation .
Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary assessments indicate that while the compound exhibits promising biological activity, further investigations are necessary to establish its safety and efficacy in clinical settings.
Q & A
Q. How can potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate be synthesized and purified for research purposes?
Methodological Answer: Synthesis involves alkylation of the benzodiazol precursor (e.g., 2-butyl-1H-1,3-benzodiazole) with a halogenated acetate ester, followed by saponification using potassium hydroxide. Purification typically employs recrystallization from ethanol/water mixtures, with purity (>95%) verified via HPLC . For structural analogs like benzimidazole derivatives, column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (1H, 13C): Assign peaks to confirm the benzodiazol ring, butyl side chain, and acetate moiety.
- IR Spectroscopy: Identify carboxylate (COO⁻) stretches (~1600 cm⁻¹) and benzodiazol N–H/N–C vibrations.
- Mass Spectrometry (ESI/MS): Verify molecular weight ([M+H⁺] or [M–K⁺] adducts).
- Elemental Analysis: Validate stoichiometry (C, H, N, S).
X-ray crystallography is critical for absolute configuration determination .
Q. How should researchers optimize crystallization conditions for structural analysis?
Methodological Answer: Use vapor diffusion (e.g., sitting-drop method) with solvents like methanol/water or DMSO/ethyl acetate. Monitor crystal growth under varying pH (5–8) and temperature (4–25°C). For potassium salts, prioritize polar aprotic solvents to enhance lattice stability. SHELXT can automate space-group determination from single-crystal data .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART and FRAG instructions to refine split positions, applying geometric restraints.
- Twinning: Apply the TWIN command with HKLF5 data. For pseudo-merohedral twinning, refine twin laws (e.g., -h, -k, l) iteratively.
- Validation: Cross-check with R1, wR2, and GooF metrics. PLATON’s ADDSYM can detect missed symmetry .
Q. What computational strategies are suitable for studying electronic properties and reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311G** to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
- Reactivity Predictions: Use Fukui indices to identify nucleophilic/electrophilic sites on the benzodiazol ring.
- MD Simulations: Probe solvation dynamics in aqueous/K⁺ environments (AMBER or CHARMM force fields) .
Q. How can researchers design experiments to study interactions with biological macromolecules (e.g., DNA, enzymes)?
Methodological Answer:
- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD, ΔH).
- Spectroscopic Probes: Circular dichroism (CD) to detect DNA helix distortion; fluorescence quenching to monitor protein interactions.
- Theoretical Validation: Dock the compound into DNA grooves (AutoDock Vina) and validate with MD simulations (NAMD) .
Q. What experimental and theoretical approaches address discrepancies in reactivity data (e.g., unexpected byproducts)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
